N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
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Overview
Description
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE is a complex organic compound with a unique structure that combines morpholine, sulfonyl, phenyl, and benzopyran moieties
Preparation Methods
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the morpholine-4-sulfonyl phenyl derivative, followed by the introduction of the benzopyran moiety through a series of reactions involving acylation and etherification. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE can be compared with other similar compounds, such as:
N-(4-(Morpholinosulfonyl)phenyl)acetamide: This compound shares the morpholine-4-sulfonyl phenyl moiety but lacks the benzopyran group, making it less complex and potentially less versatile in its applications.
4-ACETAMIDOBENZENESULPHONMORPHOLIDE: This compound also contains the morpholine-4-sulfonyl phenyl moiety but differs in its overall structure and properties. The uniqueness of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O7S |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide |
InChI |
InChI=1S/C25H22N2O7S/c28-24(26-17-5-8-19(9-6-17)35(30,31)27-11-13-32-14-12-27)16-33-18-7-10-21-20-3-1-2-4-22(20)25(29)34-23(21)15-18/h1-10,15H,11-14,16H2,(H,26,28) |
InChI Key |
CIWKMCZOZQODFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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